molecular formula C11H14ClNS B12899435 9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride CAS No. 35327-71-0

9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride

Cat. No.: B12899435
CAS No.: 35327-71-0
M. Wt: 227.75 g/mol
InChI Key: ILMQVXGVAHFRPO-UHFFFAOYSA-M
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Description

9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride is a heterocyclic compound that contains a fused ring system with nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a thioamide in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another heterocyclic compound with a similar fused ring system.

    Tetrahydroharman: Contains a similar nitrogen-containing ring structure.

Uniqueness

9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride is unique due to the presence of both nitrogen and sulfur atoms in its ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

35327-71-0

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

9-methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium;chloride

InChI

InChI=1S/C11H14NS.ClH/c1-12-8-4-7-11(12)13-10-6-3-2-5-9(10)12;/h2-3,5-6,11H,4,7-8H2,1H3;1H/q+1;/p-1

InChI Key

ILMQVXGVAHFRPO-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCCC1SC3=CC=CC=C23.[Cl-]

Origin of Product

United States

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